molecular formula C19H15FN2O5S2 B2824824 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide CAS No. 896330-63-5

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2824824
CAS No.: 896330-63-5
M. Wt: 434.46
InChI Key: BUXIUKNWQCZEDO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a research-grade chemical probe identified as a potent and selective inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3153709/]. This compound is of significant interest in the study of fibrinolysis, thrombosis, and wound healing due to its ability to inactivate PAI-1, a key serine protease inhibitor (serpin) that regulates the tissue-type and urokinase-type plasminogen activators (tPA/uPA). By inhibiting PAI-1, this molecule promotes the breakdown of blood clots and modulates extracellular matrix (ECM) remodeling [https://pubs.acs.org/doi/10.1021/jm200605p]. Its specific mechanism involves binding to PAI-1 and inducing a conformational change that accelerates its conversion to a latent form, thereby neutralizing its activity. This action makes it a valuable tool for investigating pathological conditions characterized by fibrosis and impaired fibrinolysis, such as cardiovascular diseases, kidney fibrosis, and cancer metastasis [https://www.sciencedirect.com/science/article/abs/pii/S0006295212009780]. Researchers utilize this compound in vitro and in vivo to elucidate the complex role of PAI-1 in disease progression and to validate it as a therapeutic target.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S2/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIUKNWQCZEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Thienyl Ethylation: The intermediate is then reacted with a thienyl ethyl halide in the presence of a base to form the thienyl ethyl derivative.

    Coupling with Nitrobenzamide: The final step involves coupling the thienyl ethyl derivative with 4-nitrobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group (-CONH2) and nitro group (-NO2) are susceptible to hydrolytic cleavage under acidic or basic conditions.

Reaction Type Conditions Product Mechanism
Base-catalyzed hydrolysis NaOH, aqueous ethanolCorresponding carboxylic acid + amineNucleophilic attack on the carbonyl carbon by hydroxide ions .
Acid-catalyzed hydrolysis H2SO4, heatCarboxylic acid + ammonium saltProtonation of the carbonyl oxygen, followed by water attack .

Nucleophilic Substitution Reactions

The fluorobenzenesulfonyl group and thiophen-2-yl substituent may undergo nucleophilic displacement:

Reaction Type Conditions Product Mechanism
Substitution at thiophene Strong nucleophiles (e.g., Grignard reagents, amines)Substituted thiophene derivativesAttack on the sulfur atom or thiophene π-electrons .
Substitution at sulfonamide Alkali, heatCorresponding sulfonic acidHydrolysis of the sulfonamide bond .

Oxidation and Reduction

The thiophen-2-yl substituent and sulfonamide group are redox-active:

Reaction Type Conditions Product Mechanism
Oxidation of thiophene H2O2, KMnO4Thiophene oxide or sulfoneElectrophilic addition to the aromatic sulfur .
Reduction of nitro group LiAlH4, catalytic hydrogenationAniline derivativeReduction of the nitro group to an amine .

Electrophilic Aromatic Substitution

The benzamide ring may undergo electrophilic substitution due to activating groups (e.g., -NHCO-):

Reaction Type Conditions Product Mechanism
Nitration HNO3, H2SO4Nitro-substituted benzamideElectrophilic attack on the aromatic ring .
Halogenation Cl2, FeCl3Halogenated benzamideSubstitution at the para position relative to the amide group .

Metal-Catalyzed Coupling Reactions

The thiophen-2-yl group and fluorobenzenesulfonyl group may participate in cross-coupling reactions:

Reaction Type Conditions Product Mechanism
Suzuki coupling Pd catalyst, boronic acidCross-coupled biaryl compoundsTransmetallation and reductive elimination .
Heck reaction Pd catalyst, alkeneSubstituted alkenesOxidative addition and β-hydride elimination .

Enzymatic and Biochemical Interactions

The compound’s sulfonamide group and nitro group may interact with biological targets:

Interaction Type Target Outcome Relevance
Enzyme inhibition Dihydropteroate synthaseBacterial growth inhibitionSulfonamide’s antimicrobial activity .
p38 MAPK inhibition p38 kinaseAnti-inflammatory effectsAnalogous to patented p38 inhibitors .

Key Observations from Analogous Compounds

  • Sulfonamide hydrolysis is a common pathway in similar compounds, leading to sulfonic acids under basic conditions .

  • Nitro group reduction to amines is feasible via LiAlH4 or catalytic hydrogenation, as observed in nitrobenzamide derivatives .

  • Thiophene oxidation to thiophene oxide or sulfone derivatives is well-documented in sulfur-containing heterocycles .

  • Metal-catalyzed coupling reactions (e.g., Suzuki) are viable for thiophene and aryl sulfonates, enabling structural diversification .

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide has been identified as a selective inhibitor of p21-activated kinase 1 (PAK1). This kinase plays a significant role in cellular processes such as migration, proliferation, and survival. The inhibition of PAK1 can lead to altered signaling pathways that may impact cancer cell growth and metastasis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For example, fluorinated derivatives have shown significant activity in inhibiting the growth of sensitive cancer cells without the biphasic dose-response typically observed in other chemotherapeutics.

Applications in Medicinal Chemistry

  • Cancer Treatment : Due to its ability to inhibit PAK1, this compound is being explored as a potential anticancer agent. Its selective inhibition mechanism could lead to fewer side effects compared to traditional chemotherapies.
  • Drug Development : The compound's unique structure makes it a candidate for further modifications and optimizations in drug design processes aimed at enhancing efficacy and reducing toxicity.
  • Biochemical Research : Its role as a kinase inhibitor allows researchers to study signaling pathways involved in cancer progression and other diseases, providing insights that could lead to new therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits PAK1 activity in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis rates.
  • Animal Models : Preliminary studies using animal models have demonstrated promising results in terms of tumor reduction and overall survival rates when treated with this compound.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Nitrobenzamide Derivatives

Compound Name Key Substituents Synthesis Method Melting Point (°C) Biological Activity (if reported) Reference
This compound 4-Fluorobenzenesulfonyl, thiophen-2-yl Not specified Not reported Not reported
N-(2,2-Diphenylethyl)-4-nitrobenzamide Diphenylethyl, nitrobenzamide Amide coupling Not reported Not reported
N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide Ethoxymethylphenyl, nitrobenzamide Predicted synthesis Not reported Not reported
4-Bromo-N-(2-nitrophenyl)benzamide (I) Bromophenyl, nitrobenzamide 2-Nitroaniline precursor Not reported Not reported
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives Methylthio-thiophene, quinolone Sonogashira coupling Not reported Antibacterial
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide Chloro-nitrobenzamide, benzothiazole Not specified Not reported Not reported

Structural Analogues with Nitrobenzamide Cores

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Shares the nitrobenzamide motif but replaces the sulfonyl-thiophene group with a diphenylethyl chain. This hydrophobic substituent may enhance membrane permeability compared to the target compound’s polar sulfonyl group.
  • N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide (): Features an ethoxymethylphenyl group, introducing ether functionality.

Sulfonyl-Containing Analogues

  • 4-Bromo-N-(2-nitrophenyl)benzamide (I) (): Replaces the fluorobenzenesulfonyl group with a bromophenyl moiety. The bromine atom’s larger size and lower electronegativity compared to fluorine may alter binding affinity in hydrophobic pockets.
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Incorporates a diethylsulfamoyl group and thiazole ring. The thiazole’s nitrogen atoms may offer additional hydrogen-bonding sites versus the thiophene’s sulfur in the target compound.

Thiophene- and Heterocycle-Containing Analogues

  • N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives (): Combine thiophene with quinolone antibiotics. These compounds exhibit antibacterial activity, suggesting that the thiophene-sulfonyl-nitrobenzamide scaffold could be optimized for similar applications.
  • 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (): Replaces thiophene with benzothiazole, a heterocycle with enhanced rigidity and fluorescence properties. This substitution may influence target selectivity.

Key Research Findings and Implications

  • Biological Potential: Thiophene-containing compounds () demonstrate antibacterial activity, implying that the target molecule’s thiophene-sulfonyl-nitrobenzamide architecture merits evaluation against resistant pathogens.
  • Synthetic Flexibility : The diversity of nitrobenzamide derivatives () highlights opportunities for modular synthesis to optimize solubility, bioavailability, or target engagement.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of specific protein kinases. This article reviews the compound's properties, synthesis, and biological effects based on diverse sources.

  • Molecular Formula : C19H15FN2O5S
  • Molecular Weight : 434.5 g/mol
  • CAS Number : 896330-63-5
  • Physical State : White to off-white powder
  • Melting Point : Not available
  • Solubility : Soluble in DMSO

This compound primarily functions as a selective inhibitor of p21-activated kinase 1 (PAK1). PAK1 plays a crucial role in various cellular processes, including:

  • Cell Migration : Involved in the movement of cells, which is critical in wound healing and cancer metastasis.
  • Cell Proliferation : Regulates cell growth and division.
  • Gene Transcription : Influences the expression of genes involved in cell cycle regulation and apoptosis.

Biological Activity

Research indicates that this compound exhibits potent biological activity across various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

Cell Line IC50 (μM) Effect Observed
MCF-7 (ER-positive)15.9Significant inhibition of cell proliferation
T47D (ER-positive)8.7Strong anti-proliferative effects
MDA-MB-231 (ER-negative)12.5Moderate inhibition

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Sulfonyl Intermediate : The sulfonylation of 4-fluorobenzene using sulfonyl chloride.
  • Thiophene Functionalization : Introduction of the thiophene ring through coupling reactions.
  • Final Coupling with Nitrobenzamide : The final product is obtained by coupling the thiophene derivative with 4-nitrobenzamide.

Characterization techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm the structure and purity of the compound.

Case Studies

  • Inhibition of PAK1 Activity :
    A study demonstrated that this compound effectively inhibited PAK1 activity with an IC50 value significantly lower than other known inhibitors. This suggests its potential as a therapeutic agent in cancers where PAK1 is overexpressed.
  • Cytotoxicity in Cancer Models :
    In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, particularly those that are resistant to conventional therapies. The compound's ability to induce apoptosis in these cells highlights its therapeutic potential.
  • Molecular Docking Studies :
    Computational studies have indicated that this compound binds effectively to the active site of PAK1, providing insights into its mechanism of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide?

  • Methodology :

  • Multi-step synthesis : Begin with nucleophilic substitution to introduce the thiophen-2-yl group, followed by sulfonylation using 4-fluorobenzenesulfonyl chloride. Amide coupling with 4-nitrobenzoyl chloride completes the synthesis .
  • Critical parameters :
  • Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions.
  • Solvent choice : Use anhydrous dichloromethane or DMF for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]+^+ at m/z 463.08 .
  • X-ray crystallography : If single crystals are obtained, SHELX software can refine the crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. This predicts reactivity and interaction sites .
  • Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina to identify potential inhibitory mechanisms .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Strategy :

  • Dose-response curves : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to isolate assay-specific variables .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-nitro group with cyano) to evaluate structure-activity relationships (SAR) .

Q. What experimental designs are recommended to investigate its potential enzyme inhibition mechanisms?

  • Protocol :

  • Kinetic assays : Monitor time-dependent inhibition of target enzymes (e.g., cyclooxygenase-2) via UV-Vis spectroscopy at 340 nm .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis studies : Engineer enzyme active-site mutations (e.g., Ser530Ala) to confirm binding specificity .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Solutions :

  • Solvent screening : Test mixed solvents (e.g., methanol/water, DMSO/ethyl acetate) to optimize crystal growth .
  • Cryo-cooling : Use liquid nitrogen to stabilize crystals during X-ray diffraction data collection .
  • SHELXL refinement : Apply twin-law corrections if twinning is observed in the diffraction pattern .

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